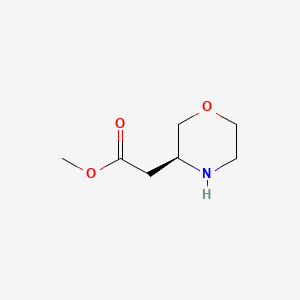

(S)-Methyl 2-(morpholin-3-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(3S)-morpholin-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYHGXECUURID-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654177 | |

| Record name | Methyl [(3S)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273577-48-2 | |

| Record name | Methyl [(3S)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functionalization of the S Methyl 2 Morpholin 3 Yl Acetate Scaffold

Chemical Transformations at the Ester Group

The methyl ester group in (S)-Methyl 2-(morpholin-3-yl)acetate is a primary site for chemical modification through several fundamental organic reactions. These transformations allow for the conversion of the ester into other important functional groups, thereby expanding the synthetic utility of the parent molecule.

Common reactions at the ester position include:

Hydrolysis: In the presence of aqueous acids (like hydrochloric acid) or bases (like sodium hydroxide), the ester can be hydrolyzed to yield the corresponding carboxylic acid, (S)-2-(morpholin-3-yl)acetic acid, and methanol (B129727). wikipedia.org This reaction is typically a first-order reaction with respect to the ester when catalyzed by an acid. wikipedia.org

Reduction: The ester can be reduced to the corresponding primary alcohol, (S)-2-(morpholin-3-yl)ethanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. More recently, samarium(II) iodide (SmI₂) has been explored for the reduction of carboxylate esters, often in tandem with other reactions like cyclopropane (B1198618) ring-openings. acs.org

Amidation/Aminolysis: The ester group can undergo substitution with various nucleophiles. Reaction with amines, for instance, leads to the formation of the corresponding amides. A specific example is the reaction with hydrazine (B178648) hydrate (B1144303), which converts the ester into a hydrazide, (S)-2-(morpholin-3-yl)acetohydrazide. researchgate.net This hydrazide can serve as an intermediate for synthesizing heterocyclic systems like 1,2,4-triazoles. researchgate.net

Table 1: Summary of Transformations at the Ester Group

| Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H₂O, Acid or Base | Carboxylic Acid |

| Reduction | LiAlH₄ | Primary Alcohol |

| Amidation | Amine (e.g., R-NH₂) | Amide |

| Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide |

Reactions Involving the Morpholine (B109124) Nitrogen Atom (N-Functionalization)

The secondary amine within the morpholine ring is a nucleophilic center, making it readily available for a variety of N-functionalization reactions. These reactions are fundamental for modifying the molecule's physicochemical properties, such as basicity and lipophilicity, which is a common strategy in medicinal chemistry. nih.gov

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. A common method involves reacting the morpholine with an alkyl halide, such as in the reaction of morpholine with ethyl chloroacetate (B1199739) to produce morpholin-N-ethyl acetate (B1210297). researchgate.net Another approach is the reductive amination or the N-alkylation with alcohols over a catalyst. For instance, the N-methylation of morpholine can be achieved with methanol using a CuO–NiO/γ–Al₂O₃ catalyst, resulting in high conversion and selectivity. researchgate.net The Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃), provides a mild method for coupling N-heterocycles with alcohols. researchgate.net

N-Acylation: The morpholine nitrogen can be readily acylated to form N-acylmorpholine derivatives. This can be achieved using various acylating agents. For example, reacting morpholine with esters like ethyl acetate or methyl acetate under heat and pressure yields N-acetylmorpholine. google.comgoogle.com This reaction is an efficient way to introduce an acetyl group without the need for more corrosive reagents like acyl chlorides. google.com Thioesters have also been reported as stable and effective acyl sources for the N-acylation of various heterocycles. researchgate.net

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagent(s) | Product Example |

|---|---|---|

| N-Alkylation | Ethyl Chloroacetate, Triethylamine | Morpholin-N-ethyl acetate researchgate.net |

| N-Alkylation | Methanol, CuO–NiO/γ–Al₂O₃ Catalyst | N-Methylmorpholine researchgate.net |

| N-Acylation | Methyl Acetate, Heat, Pressure | N-Acetylmorpholine google.com |

| N-Acylation | Ethyl Acetate, Ionic Liquid Catalyst | N-Acetylmorpholine google.com |

Formation of N-Oxides and Other Nitrogen-Containing Derivatives

Oxidation of the tertiary amine resulting from N-alkylation of the morpholine nitrogen leads to the formation of a morpholine N-oxide. N-oxides are highly polar and often exhibit increased water solubility compared to their parent amines. acs.org They are stable compounds that can be isolated, often as hydrates, due to their tendency to form strong hydrogen bonds. nih.gov

The synthesis of N-oxides is typically straightforward and can be achieved with various oxidizing agents. acs.org

Hydrogen Peroxide (H₂O₂): H₂O₂ is a cost-effective and environmentally friendly reagent that generates only water as a byproduct. acs.org The oxidation of N-methylmorpholine to N-methylmorpholine-N-oxide (NMO) is a well-known example. nih.gov

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for oxidizing tertiary amines to N-oxides. nih.gov

Other Oxidants: Sodium percarbonate, in the presence of rhenium-based catalysts, and urea-hydrogen peroxide (UHP) are also efficient reagents for the N-oxidation of nitrogen heterocycles under mild conditions. organic-chemistry.org

The formation of an N-oxide can also influence the biological activity and metabolic profile of the parent molecule, and this transformation is sometimes employed in drug design. nih.gov

Stereoselective Functionalization of the Morpholine Ring Carbons

While the ester and nitrogen atom are the most accessible sites for reaction, functionalization of the carbon atoms of the morpholine ring itself represents a more advanced synthetic challenge. Developing methods for stereoselective C-H functionalization is a key area of modern organic chemistry, as it allows for the direct formation of C-C or C-heteroatom bonds without pre-functionalized substrates. mdpi.com

Direct C-H functionalization of saturated heterocycles like morpholine is a powerful strategy that avoids lengthy synthetic sequences. mdpi.com These reactions are often mediated by transition metal catalysts (e.g., palladium, copper, rhodium) that can activate otherwise inert C-H bonds. mdpi.com The general mechanism involves coordination of the metal to the heterocycle, followed by a C-H activation step to form an organometallic intermediate, which then reacts with a coupling partner. mdpi.com While numerous examples exist for aromatic heterocycles, the selective functionalization of specific C-H bonds in a saturated, chiral molecule like this compound remains a significant synthetic goal. The development of such methods would provide rapid access to a wide array of novel and highly substituted morpholine derivatives.

A notable method for functionalizing the morpholine ring involves the transformation of the starting material into a morpholin-2-one (B1368128) derivative, followed by oxidative functionalization. Morpholin-2-ones can be synthesized from amino acid esters, making them accessible from the this compound scaffold. mdpi.com

A recently developed procedure uses a copper(I) chloride catalyst for the cross-dehydrogenative coupling (CDC) between morpholin-2-ones and various imides, with molecular oxygen serving as the sole oxidant. mdpi.comdntb.gov.ua This reaction forges a new C-N bond at the C3 position of the morpholinone ring, adjacent to the nitrogen atom. mdpi.com The reaction is highly regioselective, which is attributed to the formation of a more stable radical at the C3 position due to resonance stabilization from the adjacent carbonyl group. mdpi.com This methodology provides an efficient and environmentally friendly route to 3-imidated morpholin-2-ones, which are themselves valuable scaffolds for further chemical exploration. dntb.gov.ua

Table 3: Copper-Catalyzed Oxidative Imidation of N-Phenylmorpholin-2-one

| Imide Substrate | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|

| Phthalimide | 60 | 93 | 3-(1,3-Dioxoindolin-2-yl)-4-phenylmorpholin-2-one mdpi.com |

| Maleimide | 60 | 36 | 3-(2,5-Dioxopyrrol-1-yl)-4-phenylmorpholin-2-one mdpi.com |

| Glutarimide | 80 | 36 | 3-(2,6-Dioxopiperidin-1-yl)-4-phenylmorpholin-2-one mdpi.com |

| 4-Nitrophthalimide | 60 | 27 | 3-(5-Nitro-1,3-dioxoisoindolin-2-yl)-4-phenylmorpholin-2-one mdpi.com |

(Data sourced from a study on the functionalization of morpholin-2-ones. The reaction was performed with Cu(I)Cl catalyst and O₂ as the oxidant in acetonitrile, with acetic acid added in most cases. mdpi.com)

Ring Expansion and Contraction Reactions of Morpholine Derivatives

While specific examples of ring expansion and contraction initiated directly from this compound are not extensively documented, the chemical nature of the morpholine ring allows for such transformations through established synthetic methodologies. These reactions typically require prior functionalization of the scaffold to install the necessary reactive groups. The reactivity of the closely related piperidine (B6355638) ring often serves as a predictive model for these systems. rsc.orgchemrxiv.org

Ring Expansion Strategies

One-carbon ring expansion of cyclic amines is classically achieved via carbocation-mediated rearrangements, such as the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction involves the diazotization of a primary amine with nitrous acid, leading to the formation of a diazonium salt. numberanalytics.com Subsequent loss of nitrogen gas generates a carbocation, which triggers the migration of an adjacent ring bond, resulting in the formation of an expanded ring. wikipedia.orgd-nb.info

To apply this to a morpholine derivative, the scaffold would first need to be modified to contain a 1-aminomethylcycloalkanol substructure. For instance, functionalization at the C-2 position of the morpholine ring to introduce an aminomethyl group would create a suitable precursor for a Tiffeneau-Demjanov ring expansion, potentially yielding a 1,4-oxazepane (B1358080) derivative. wikipedia.orgnumberanalytics.com The yields for such expansions are generally best for producing five, six, and seven-membered rings. wikipedia.org

Ring Contraction Strategies

Ring contraction of cyclic ketones can be effectively carried out using the Wolff rearrangement. wikipedia.orgorganic-chemistry.org This reaction proceeds through an α-diazoketone intermediate, which, upon thermolysis, photolysis, or metal catalysis, extrudes nitrogen gas to form a ketene (B1206846). organic-chemistry.org The ketene then undergoes rearrangement to yield a ring-contracted product. wikipedia.org For the morpholine scaffold, this would necessitate the conversion of the ring into a cyclic ketone (a morpholinone) and subsequent formation of an α-diazo group, for example at the C-5 position, to yield a substituted piperidinone. The Wolff rearrangement is a known method for contracting cyclohexanones to cyclopentanes. wikipedia.org

More recent methodologies have explored the photomediated ring contraction of saturated heterocycles. nih.gov This approach involves the derivatization of the heterocycle, such as morpholine, into an α-acylated ketone, which then undergoes a Norrish Type II-variant reaction upon irradiation with visible light to furnish a ring-contracted product. nih.gov

Table 1: Potential Ring Expansion and Contraction Reactions for Morpholine Scaffolds

| Reaction Type | Required Precursor Modification | Key Reagents | Expected Product |

|---|---|---|---|

| Tiffeneau-Demjanov Expansion | Installation of a vicinal amino alcohol group (e.g., 2-aminomethyl-morpholin-3-ol) | Nitrous Acid (HNO₂) | 1,4-Oxazepanone derivative |

| Wolff Contraction | Formation of a cyclic α-diazo ketone (e.g., 5-diazo-morpholin-3-one) | Heat (Δ), Light (hν), or Ag₂O | Piperidinone derivative |

| Photochemical Contraction | N-acylation and α-ketone formation | Visible Light (e.g., 400 nm LED) | Substituted pyrrolidine (B122466) derivative |

Formation of Fused or Spirocyclic Systems Incorporating the Morpholine Acetate Moiety

The functional handles of this compound provide versatile opportunities for constructing fused or spirocyclic architectures. The secondary amine allows for N-alkylation or N-acylation to introduce tethers for cyclization, while the ester group can be converted into other functionalities to participate in ring-forming reactions.

Formation of Fused Heterocyclic Systems

A prominent strategy for elaborating the morpholine acetate moiety into a fused or appended heterocyclic system involves the conversion of the ester into a hydrazide. This transformation creates a reactive nucleophilic unit that can undergo cyclization with various electrophiles. A well-documented example is the synthesis of 1,2,4-triazole (B32235) derivatives starting from morpholin-N-ethyl acetate, a close structural analogue of the target compound. researchgate.net

The synthesis proceeds in a stepwise manner. First, the acetate ester is treated with hydrazine hydrate to form the corresponding acetohydrazide. researchgate.net This intermediate is then reacted with ammonium (B1175870) thiocyanate (B1210189) to produce a morpholin-N-acetothiosemicarbazide. researchgate.net Finally, base-mediated intramolecular cyclization of the thiosemicarbazide (B42300) derivative, followed by acidification, yields the 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.net This multi-step process effectively builds a new five-membered heterocyclic ring onto the original morpholine acetate side chain. Similar strategies utilizing cyanoacetohydrazide as a precursor have been employed for the synthesis of a wide array of heterocyclic compounds. chemrxiv.org

Table 2: Synthesis of a Triazole System from a Morpholine Acetate Analogue

| Step | Reactant | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Morpholin-N-ethyl acetate | Hydrazine hydrate, Ethanol, Reflux | Morpholin-N-ethyl acetohydrazide |

| 2 | Morpholin-N-ethyl acetohydrazide | NH₄SCN, HCl (conc.), Ethanol, Reflux | Morpholin-N-aceto thiosemicarbazide |

| 3 | Morpholin-N-aceto thiosemicarbazide | i) NaOH (aq) ii) HCl (conc.) | 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol |

Formation of Spirocyclic Systems

The synthesis of spirocycles containing a morpholine ring is a key strategy for creating three-dimensionally complex molecules for drug discovery. acs.orgchemrxiv.org These syntheses often rely on intramolecular cyclization reactions where the morpholine ring is one of the rings meeting at the spiro-center.

One powerful method for constructing such systems is through the cyclization of N-acyliminium ions. nih.govnih.govarkat-usa.org In this approach, the nitrogen of the this compound could be acylated with a group containing a latent nucleophile (e.g., an electron-rich aromatic ring or a silyl (B83357) enol ether). Subsequent generation of the N-acyliminium ion under acidic conditions would trigger an intramolecular cyclization, forming a new ring and creating a spirocyclic or fused junction.

Another approach involves functionalizing the carbon framework of the morpholine ring. For instance, the synthesis of spirooxindole-derived morpholine-fused-1,2,3-triazoles has been achieved starting from isatin (B1672199) spiro-epoxides. nih.gov The key steps include the ring-opening of the epoxide with an azide, followed by an intramolecular cycloaddition to form the triazole and morpholine rings simultaneously in a fused spiro-architecture. nih.gov While not starting from a pre-formed morpholine, this illustrates a pathway to complex spiro-morpholine systems. Furthermore, methods for creating bis-morpholine spiroacetals have been developed, showcasing the ability of the morpholine motif to be incorporated into intricate spirocyclic frameworks. acs.orgchemrxiv.org

Mechanistic Investigations of Chemical Transformations Involving S Methyl 2 Morpholin 3 Yl Acetate

Elucidation of Reaction Pathways for Ring Formation

The construction of the morpholine (B109124) ring system can be achieved through various synthetic strategies, each with a distinct reaction pathway. A prevalent method involves the cyclization of acyclic precursors, such as vicinal amino alcohols or their derivatives. researchgate.net

One prominent pathway is the base-catalyzed cascade reaction starting from a 2-tosyl-1,2-oxazetidine and an α-formyl ester. nih.govacs.org This reaction proceeds through the formation of a morpholine hemiaminal intermediate, which then undergoes further synthetic elaboration. researchgate.netnih.gov The choice of base and solvent is crucial for the success of this transformation, with potassium carbonate in 1,4-dioxane (B91453) being identified as optimal conditions in several studies. nih.govacs.org

Another well-established route is the intramolecular cyclization of N-substituted amino alcohols. For instance, the reaction of an amino alcohol with chloroacetyl chloride, followed by treatment with a base like potassium hydroxide, yields the morpholin-3-one (B89469) ring system. researchgate.net Subsequent reduction can afford the desired morpholine. A triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) mediated Mitsunobu-type cyclization of N-benzyl ethanolamine (B43304) derivatives also provides an efficient pathway to the morpholine ring. researchgate.net

Furthermore, tandem reactions have been developed for the synthesis of related morpholin-2-one (B1368128) structures. A triphenylphosphine-promoted 6-exo-dig umpolung oxa-Michael cyclization of Ugi-derived hydroxypropargylamides represents a modern approach to forming the heterocyclic core. researchgate.net The synthesis of morpholin-N-ethyl acetate (B1210297) derivatives has been achieved through the nucleophilic attack of the morpholine nitrogen on ethyl chloroacetate (B1199739), a reaction catalyzed by triethylamine. researchgate.net

Table 1: Selected Reaction Pathways for Morpholine Ring Formation

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Tosyl-1,2-oxazetidine, α-Formyl propionate | K₂CO₃, 1,4-dioxane, rt, 16h | 3-Substituted Morpholine | High | nih.gov |

| Amino alcohol, Chloroacetyl chloride | 1. NaOH, H₂O, DCM, rt, 30 min; 2. aq. KOH, IPA, rt, 2h | Morpholin-3-one | 90% | researchgate.net |

| N-Benzyl ethanolamine | DEAD, Ph₃P, toluene | N-Substituted Morpholine | 92% | researchgate.net |

| Morpholine, Ethyl chloroacetate | Triethylamine, Benzene, reflux | Morpholin-N-ethyl acetate | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Studies on Stereocontrol and Diastereoselectivity Mechanisms

Achieving high levels of stereocontrol is paramount when synthesizing chiral molecules like (S)-Methyl 2-(morpholin-3-yl)acetate and its derivatives. The diastereoselectivity of morpholine ring-forming reactions is often governed by subtle conformational and electronic effects.

In the cascade reaction forming 3-substituted morpholines, the observed diastereoselectivities are attributed to the avoidance of pseudo A¹,³ strain between the C-3 substituent and the N-tosyl group. researchgate.netnih.gov This steric strain imposes a conformational preference on the morpholine ring, favoring the formation of one diastereomer over the other. acs.org The anomeric effect, involving the interaction of the lone pairs of the ring oxygen with the σ* orbital of the C-N bond, also plays a significant role in stabilizing the preferred conformation. researchgate.netnih.gov

Electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols provides another example of diastereoselective morpholine synthesis. banglajol.info The stereochemical outcome of this reaction can be highly dependent on the reaction time. For instance, using bromine as the electrophile, quenching the reaction after 5 minutes can lead to a single diastereomer (100% de), whereas allowing the reaction to proceed to completion may result in a mixture of diastereomers. banglajol.info The presence of electron-donating groups on an aryl substituent can accelerate the reaction and influence the diastereomeric ratio. banglajol.info

Heterogeneous catalytic hydrogenation of 2-methylenemorpholin-3-one derivatives has been shown to proceed with high diastereoselectivity, establishing a relative cis configuration in the final product. researchgate.net This selectivity is dictated by the catalyst surface guiding the approach of hydrogen from the less sterically hindered face of the molecule.

Table 2: Diastereoselectivity in Morpholine Synthesis

| Reaction Type | Substrates | Key Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Cascade Reaction | 2-Tosyl-1,2-oxazetidine, α-Formyl esters | K₂CO₃, 1,4-dioxane, rt | Major isomer isolated | nih.gov |

| Bromine-induced cyclization | N-allyl-β-amino alcohol | Br₂ in DCM, -78°C, quenched after 5 min | 100% de | banglajol.info |

| Bromine-induced cyclization | N-allyl-β-amino alcohol | Br₂ in DCM, -78°C, complete conversion | 2:1 mixture of diastereomers | banglajol.info |

| Bromine-induced cyclization | N-allyl-(4-methoxyphenyl)-β-amino alcohol | Br₂ in DCM, -78°C, complete conversion (10 min) | 8:1 mixture of diastereomers | banglajol.info |

This table is interactive. Click on the headers to sort the data.

Catalytic Cycle Analysis in Transition Metal-Mediated Reactions

Transition metals are frequently employed to catalyze the functionalization of heterocyclic compounds, including morpholine derivatives. While a detailed catalytic cycle specifically for this compound is not extensively documented, analysis of related systems provides valuable mechanistic insights.

Copper-catalyzed reactions are used for the oxidative functionalization of morpholin-2-ones. mdpi.com One proposed mechanism involves the copper-catalyzed oxidation of the tertiary amine of the morpholine ring to generate an iminium ion intermediate. This electrophilic species is then trapped by a suitable nucleophile. mdpi.com In the presence of an acid, the reaction mechanism may shift, though a radical-mediated pathway could still occur to a lesser extent. mdpi.com

Nickel catalysis has emerged as a powerful tool for C(sp³)–H functionalization. In the context of late-stage methylation, a proposed mechanism involves a photoredox-HAT (Hydrogen Atom Transfer) process to generate an α-amino radical. princeton.edu This radical is then captured by a high-valent nickel complex. The reaction proceeds through a biomimetic SH2 cross-coupling mechanism within a nickel-scorpionate scaffold, ultimately leading to the formation of the new C-C bond and regeneration of the active nickel catalyst. princeton.edu

Gold and platinum catalysts have also been utilized in the synthesis of morpholines, particularly in cyclization reactions of allenic amino alcohols, although the detailed catalytic cycles for these specific transformations require further elucidation. researchgate.net

Table 3: Transition Metals in Morpholine Derivative Synthesis and Functionalization

| Metal | Reaction Type | Proposed Key Intermediate | Substrate Type | Reference |

|---|---|---|---|---|

| Copper(I) | Oxidative Imidation | Iminium ion | Morpholin-2-one | mdpi.com |

| Nickel | C(sp³)–H Methylation | High-valent Organonickel complex | α-Amino C-H bond | princeton.edu |

| Gold(I) / Platinum(II) | Cyclization | - | Allenic amino alcohols | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Understanding Radical Pathways in Functionalization Reactions

Radical reactions offer unique pathways for the functionalization of morpholine rings, particularly at C-H bonds that are otherwise unreactive. These pathways can be initiated by metal catalysts or through metal-free photoredox catalysis.

In the functionalization of morpholin-2-ones, a radical pathway can be dominant, especially when a Cu(I) catalyst is used without additives. mdpi.com The regioselectivity of these reactions is high, with substitution occurring exclusively at the C-3 position. This is because the resulting NC(3)HCOO• radical is more stable than a radical at the C-5 position due to resonance stabilization from the adjacent nitrogen atom and the carbonyl group. mdpi.com A metal-free radical mechanism has also been proposed, involving auto-oxidation to form a radical intermediate that reacts with molecular oxygen, ultimately generating an iminium ion that couples with the nucleophile. mdpi.com

Photoredox catalysis provides a powerful method for generating radicals under mild conditions. The merger of photoredox-HAT catalysis with transition metal catalysis enables challenging transformations like the late-stage methylation of α-amino C-H bonds. princeton.edu In one such system, an excited decatungstate triplet state acts as the HAT agent, abstracting a hydrogen atom from the carbon alpha to the morpholine nitrogen to form a key α-amino radical. princeton.edu This radical then enters the catalytic cycle of a second metal, such as nickel, to complete the cross-coupling. princeton.edu The unusual diastereoconvergence observed in some photoredox radical processes involving morpholines is thought to be a direct consequence of avoiding steric strain in the product. researchgate.netnih.gov

Table 4: Radical Intermediates in Morpholine Functionalization

| Initiation Method | Key Radical Intermediate | Substrate Position | Key Finding | Reference |

|---|---|---|---|---|

| Copper(I) Catalysis | NC(3)HCOO• | C-3 of morpholin-2-one | Radical is stabilized by N and C=O groups | mdpi.com |

| Photoredox-HAT Catalysis | α-Amino C(sp³) radical | C-H alpha to Nitrogen | Enables late-stage C-H methylation | princeton.edu |

| Metal-free, O₂, Acetic Acid | Radical from auto-oxidation | C-H alpha to Nitrogen | Generates an iminium ion intermediate | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Kinetic Studies of Key Synthetic Steps

Kinetic analysis of synthetic reactions provides crucial information about reaction rates, mechanisms, and the influence of various parameters. While comprehensive kinetic studies on the synthesis of this compound are not widely published, data from related reactions offer valuable insights.

In the electrophile-induced cyclization of N-allyl-β-amino alcohols to form chiral morpholines, the reaction rate is significantly influenced by the electronic nature of the substituents. banglajol.info For example, the introduction of an electron-donating methoxy (B1213986) (OMe) group on a C-2 aryl substituent accelerates the reaction, achieving 80% conversion in just 5 minutes, compared to 60% conversion in the same timeframe for the unsubstituted analogue. banglajol.info This suggests that stabilization of a positive charge in the transition state is a key factor in the rate-determining step.

Studies on the alcoholysis of substituted morpholin-2-ones have shown that the reaction is an equilibrium process. researchgate.net The equilibrium constants for the methanolysis of several derivatives have been determined, quantifying the position of the equilibrium between the cyclic lactone and the open-chain hydroxy ester. researchgate.net

In multicomponent reactions, such as the condensation of 3-formylchromones with various nucleophiles, reaction times can vary significantly, from minutes under microwave irradiation to many hours under classical heating, indicating a high sensitivity to reaction conditions and the energy input. mdpi.com For instance, certain condensation reactions require heating at 120-130°C for 2-3 hours, while others proceed to high yield in under 2 minutes with microwave assistance. mdpi.com These observations, while not formal kinetic studies, provide a practical understanding of the relative rates of these synthetic steps.

Table 5: Kinetic Data and Reaction Times for Morpholine-Related Syntheses

| Reaction Type | Substrate / Substituent | Conditions | Time | Conversion / Yield | Reference |

|---|---|---|---|---|---|

| Bromine-induced cyclization | Unsubstituted aryl | Br₂, DCM, -78°C | 5 min | 60% Conversion | banglajol.info |

| Bromine-induced cyclization | para-Methoxyaryl | Br₂, DCM, -78°C | 5 min | 80% Conversion | banglajol.info |

| Condensation | 3-Formylchromone, 2-methyl-3-acetyl-chromone | Acetic anhydride, 120-130°C | 2-3 hrs | High | mdpi.com |

| Condensation | 3-Formylchromone, 2-methyl-3-acetyl-chromone | Microwave irradiation | 40 sec - 2 min | High | mdpi.com |

| Cascade Reaction | 2-Tosyl-1,2-oxazetidine, α-Formyl propionate | K₂CO₃, 1,4-dioxane, rt | 16 hrs | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Tosyl-1,2-oxazetidine |

| α-Formyl ester |

| Morpholine hemiaminal |

| Chloroacetyl chloride |

| Triphenylphosphine |

| Diethyl azodicarboxylate (DEAD) |

| N-Benzyl ethanolamine |

| Hydroxypropargylamide |

| Ethyl chloroacetate |

| Triethylamine |

| N-allyl-β-amino alcohol |

| 2-Methylenemorpholin-3-one |

| Morpholin-2-one |

| Morpholin-N-ethyl acetate |

| 3-Formylchromone |

Advanced Spectroscopic and Chromatographic Methods for Chemical Characterization and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For (S)-Methyl 2-(morpholin-3-yl)acetate, both ¹H and ¹³C NMR are utilized to confirm the molecular skeleton, while advanced techniques like the Nuclear Overhauser Effect (NOE) are critical for assigning the stereochemistry at the C3 position.

The morpholine (B109124) ring typically adopts a chair conformation. The substituent at the C3 position can be either axial or equatorial, and its orientation significantly influences the chemical shifts and coupling constants of the ring protons.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton. The protons on the morpholine ring (H2, H3, H5, H6) and the acetate (B1210297) moiety (CH₂ and OCH₃) will exhibit characteristic chemical shifts. The stereocenter at C3 renders the adjacent methylene (B1212753) protons (H2 and the acetate CH₂) diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, typically as complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, six distinct signals are expected: four for the morpholine ring carbons, one for the ester carbonyl, one for the acetate methylene, and one for the methoxy (B1213986) carbon. The chemical shift of the carbonyl carbon is typically found in the downfield region (160-220 ppm). libretexts.org

Stereochemical Assignment using NOE: The Nuclear Overhauser Effect allows for the determination of the spatial proximity of protons. By irradiating the proton at the stereocenter (H3), enhancements can be observed for protons that are close in space. organicchemistrydata.org For instance, observing a strong NOE between H3 and one of the H5 protons would help to define the relative stereochemistry and preferred conformation of the morpholine ring. nih.govacs.org

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations for Stereochemistry |

|---|---|---|---|

| C=O | - | ~170-175 | HMBC correlation to -CH₂- and -OCH₃ protons |

| OCH₃ | ~3.70 (singlet) | ~52 | NOE with -CH₂- protons |

| -CH₂-COO | ~2.5-2.8 (multiplet) | ~38-42 | Diastereotopic protons, coupling to H3 |

| C3-H | ~3.0-3.3 (multiplet) | ~55-60 | Key proton for NOE experiments to determine axial/equatorial orientation of acetate group |

| Morpholine CH₂ | ~2.7-4.0 (multiplets) | ~45-70 | Complex splitting patterns due to coupling and diastereotopicity |

| N-H | Broad singlet, variable | - | Exchanges with D₂O |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

Molecular Weight Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺) for this compound would be expected at an m/z value corresponding to its molecular weight (159.18 g/mol ) plus the mass of a proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Fragmentation Analysis: Electron Ionization (EI) is a higher-energy technique that causes the molecular ion to fragment in a predictable manner. chemguide.co.uk The fragmentation pattern is a fingerprint that can help to confirm the structure. Key fragmentation pathways for this molecule would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is a common point of cleavage for amines. libretexts.org This could lead to the loss of the acetate side chain.

Ester Fragmentation: Esters typically fragment via cleavage of the bonds next to the carbonyl group, such as the loss of the methoxy group (-OCH₃, loss of 31 Da) or the methoxycarbonyl group (-COOCH₃, loss of 59 Da). libretexts.orgmiamioh.edu

Ring Opening: The morpholine ring can undergo cleavage to produce characteristic fragment ions.

| m/z Value (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 159 | [C₇H₁₃NO₃]⁺ | Molecular Ion (M⁺) |

| 128 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |

| 100 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 86 | [C₄H₈NO]⁺ | Cleavage of the C3-CH₂ bond (alpha-cleavage) |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. These techniques are also sensitive to the conformational state of the molecule. researchgate.net

For this compound, key vibrational modes can be used for structural confirmation:

Ester Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically around 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester will appear in the fingerprint region (1000-1300 cm⁻¹). redalyc.org

Morpholine Ring: The N-H stretching vibration will appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-N stretching vibration is typically seen around 1020-1250 cm⁻¹. The C-O-C ether stretch of the morpholine ring will also be present in the fingerprint region, usually around 1100 cm⁻¹.

Aliphatic C-H: Stretching vibrations for the sp³ C-H bonds will be observed just below 3000 cm⁻¹.

Conformational Analysis: The morpholine ring exists predominantly in a chair conformation. nih.gov The vibrational frequencies in the fingerprint region are sensitive to the specific conformation (e.g., whether the substituent is axial or equatorial). Raman spectroscopy can be particularly useful for studying conformational isomers in different media. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| N-H (Amine) | Bend | 1590 - 1650 | Medium |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

| C-O-C (Ether) | Stretch | ~1100 | Strong |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.com This technique requires the molecule to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

For a chiral, enantiomerically pure compound like this compound, X-ray crystallography provides an unambiguous determination of the absolute configuration at the C3 stereocenter. nih.gov The analysis relies on the phenomenon of anomalous dispersion. The final refinement of the crystal structure yields a Flack parameter; a value close to zero for the correct enantiomer confirms the (S) configuration with a high degree of confidence. soton.ac.uk The data obtained would also definitively establish the solid-state conformation of the morpholine ring and the orientation of the methyl acetate substituent. acs.org

Chromatographic Techniques for Enantiomeric Excess Determination and Purity Analysis

Chromatographic methods are central to assessing the purity of a chemical compound, including its enantiomeric purity (a measure of the excess of one enantiomer over the other).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers and determining enantiomeric excess (ee). csfarmacie.cz The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov For a compound like this compound, polysaccharide-based CSPs (e.g., Chiralpak or Chiralcel series) are often effective. nih.gov

A typical method would involve:

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape for basic compounds.

Detection: UV detection would be challenging due to the lack of a strong chromophore, so alternative methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) could be employed.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Gas Chromatography (GC): Chiral GC can also be used for enantiomeric excess determination, particularly if the compound is volatile or can be made volatile through derivatization. nih.gov This method would also utilize a chiral stationary phase. Purity analysis to detect non-chiral impurities can be performed using standard non-chiral GC or HPLC methods, often with mass spectrometric detection for peak identification. nih.gov

Applications As Chemical Building Blocks and Synthetic Intermediates in Organic Chemistry and Materials Science

Utilization in the Synthesis of Complex Organic Molecules

The morpholine (B109124) scaffold is a privileged structural motif found in numerous biologically active compounds and natural products, making its derivatives valuable intermediates in medicinal chemistry. researchgate.nete3s-conferences.org Chiral morpholines, in particular, are sought-after synthons for creating enantiomerically pure pharmaceuticals. banglajol.info The "(S)-Methyl 2-(morpholin-3-yl)acetate" molecule, with its defined stereochemistry at the C3 position, serves as a valuable chiral pool starting material.

Its utility is exemplified in the synthesis of more complex molecules where the morpholine ring can be further functionalized. For instance, the secondary amine can undergo N-alkylation, N-acylation, or participate in coupling reactions to introduce a wide array of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to a primary alcohol, providing another point for chemical diversification.

While specific total syntheses employing "this compound" as a starting material are not extensively documented in publicly available literature, the general synthetic utility of substituted morpholines is well-established. For example, derivatives of morpholine have been used as key intermediates in the synthesis of potent anti-tumor agents and antiviral compounds. acs.orgnih.gov A novel synthetic method for (S)-3-morpholinyl carboxylic acid, a closely related compound, has been developed, highlighting the importance of this class of chiral building blocks. google.com The synthesis of various amino acid methyl esters is a common strategy to produce intermediates for peptide synthesis and other bioactive molecules. nih.gov

A general scheme for the derivatization of this compound is presented below:

| Starting Material | Reagent/Condition | Product | Application |

| This compound | 1. Acyl chloride, Base 2. LiAlH₄ | N-Acyl-2-(2-hydroxyethyl)morpholine | Intermediate for further functionalization |

| This compound | 1. R-X (Alkyl halide), Base 2. NaOH, H₂O | (S)-2-(4-Alkylmorpholin-3-yl)acetic acid | Synthesis of substituted morpholine derivatives |

| This compound | Hydrazine (B178648) | (S)-2-(Morpholin-3-yl)acetohydrazide | Precursor for heterocyclic synthesis |

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The presence of a stereogenic center and coordinating heteroatoms (nitrogen and oxygen) in "this compound" suggests its potential application as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. researchgate.net

While direct studies employing "this compound" as a ligand are not prominent in the literature, the broader class of chiral morpholines has been explored for this purpose. For instance, chiral morpholine derivatives have been utilized as ligands in asymmetric hydrogenation reactions, a powerful method for producing chiral molecules. nih.govrsc.org The development of chiral ligands for transition-metal catalyzed reactions is an active area of research. researchgate.net

The potential of "this compound" as a chiral ligand could be realized after suitable modification. For example, the nitrogen atom could be functionalized with a phosphine (B1218219) group to create a P,N-ligand, a class of ligands known to be effective in a variety of asymmetric transformations. The fundamental structure of the compound provides a rigid chiral backbone that can effectively transfer stereochemical information during a catalytic cycle.

Integration into Diversity-Oriented Synthesis Libraries for Chemical Space Exploration

Diversity-Oriented Synthesis (DOS) is a powerful strategy to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. frontiersin.orgresearchgate.net The aim of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. rsc.org Morpholine-containing scaffolds are attractive for DOS due to their prevalence in bioactive molecules and their synthetic tractability. frontiersin.org

"this compound" is an ideal building block for inclusion in DOS libraries. Its multiple functional groups allow for divergent synthesis pathways, where a single starting material can be converted into a variety of structurally distinct products. For example, the secondary amine can be reacted with a library of electrophiles, while the ester can be transformed into a range of other functional groups.

A study by Lainton et al. described the design and synthesis of a diverse morpholine template library for general screening purposes, demonstrating the utility of the morpholine core in generating large and diverse compound collections. nih.gov While this study did not specifically use "this compound", it highlights the principle of using functionalized morpholines in DOS. The incorporation of a chiral center, as present in the title compound, would further enhance the structural diversity of such libraries by introducing stereochemical complexity.

The general approach for integrating a building block like this compound into a DOS library is outlined below:

| Core Scaffold | Diversity Input 1 (at Nitrogen) | Diversity Input 2 (at Acetate) | Resulting Library |

| (S)-Morpholin-3-yl | Alkyl halides, Acyl chlorides, Sulfonyl chlorides | Amines (Amide formation), Grignard reagents (Ketone formation) | Structurally and stereochemically diverse morpholine derivatives |

Precursors for Advanced Materials (e.g., specific polymers, non-biological coatings, chemical additives)

The applications of morpholine and its derivatives extend beyond pharmaceuticals into the realm of materials science. e3s-conferences.org Morpholine itself is used as a corrosion inhibitor, a pH adjuster in steam boiler systems, and as a component in coatings and paints. silverfernchemical.comatamankimya.comnih.govatamankimya.comchemicalbook.com

The bifunctional nature of "this compound" makes it a potential monomer for the synthesis of functional polymers. The secondary amine and the ester group could potentially participate in polymerization reactions to form polyamides or polyesters with pendant morpholine rings. The chirality of the monomer could impart specific properties to the resulting polymer, such as the ability to form helical structures or to be used in chiral separations. The synthesis of polymers from morpholine-2,5-dione (B184730) derivatives, which are related to the title compound, has been reported, leading to the formation of biodegradable polydepsipeptides with potential medicinal applications. researchgate.netacs.org

In the area of non-biological coatings, morpholine derivatives are used to improve film formation, durability, and adhesion. silverfernchemical.com The ester and amine functionalities of "this compound" could be leveraged to create cross-linkable resins or additives that enhance the performance of coatings.

As a chemical additive, morpholine derivatives have been used as rubber accelerators and stabilizers for lubricating oils. atamankimya.com The specific properties of "this compound" could be explored for similar or novel applications in various industrial formulations.

Future Research Directions and Challenges in the Chemistry of Chiral Morpholine Acetates

Development of More Sustainable and Environmentally Benign Synthetic Routes

A primary challenge in the synthesis of chiral morpholines is the reliance on methods that are often inefficient or environmentally burdensome. nih.govchemrxiv.org Traditional routes can involve multiple steps and the use of hazardous reagents, leading to significant waste. chemrxiv.org Consequently, a major research thrust is the development of "green" synthetic protocols.

Recent advancements have focused on redox-neutral processes using inexpensive and safer reagents. For example, a one or two-step protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) has been reported. chemrxiv.orgacs.org This method offers considerable environmental and safety advantages over traditional approaches that might use reagents like chloroacetyl chloride and require metal hydride reductions. chemrxiv.org

Future work will likely expand on these principles, aiming to:

Eliminate the use of hazardous solvents and reagents. scirea.org

Reduce the number of synthetic steps to improve atom economy. chemrxiv.org

Utilize catalysts derived from earth-abundant metals.

Explore biocatalytic routes that operate under mild, aqueous conditions.

The following table summarizes a comparison between a traditional and a modern, greener synthetic approach to the morpholine (B109124) core.

| Feature | Traditional Method (e.g., Chloroacetyl Chloride) | Green Method (e.g., Ethylene Sulfate) |

| Number of Steps | Typically three steps | One or two steps chemrxiv.org |

| Reagents | Chloroacetyl chloride, metal hydrides (e.g., aluminum/boron) | Ethylene sulfate, tBuOK nih.gov |

| Reaction Type | Not redox-neutral; involves a reduction step | Redox-neutral chemrxiv.org |

| Environmental Impact | Generates more waste, uses hazardous materials | Reduced waste, more environmentally friendly reagents chemrxiv.orgacs.org |

| Scalability | Standard | Demonstrated on >50 g scale acs.org |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

Achieving high enantioselectivity is crucial in the synthesis of chiral molecules like (S)-Methyl 2-(morpholin-3-yl)acetate, as different enantiomers can have vastly different biological effects. scirea.orgnih.gov While various asymmetric synthetic methods exist, the development of more efficient and highly selective catalysts remains a key objective. nih.govpharmtech.com

Current research has demonstrated the efficacy of several catalytic systems. For instance, rhodium complexes with bisphosphine ligands bearing a large bite angle have been successfully used for the asymmetric hydrogenation of dehydromorpholines, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.gov Another approach employs a tandem one-pot reaction using a titanium catalyst for hydroamination followed by a Noyori-Ikariya ruthenium catalyst for asymmetric transfer hydrogenation, achieving enantiomeric excesses of over 95%. acs.orgubc.ca

Future research will likely focus on:

Organocatalysis: Designing new chiral morpholine-based organocatalysts, such as ß-morpholine amino acids, presents a challenge due to the generally lower reactivity of morpholine-enamines compared to their pyrrolidine (B122466) counterparts. frontiersin.orgnih.gov However, recent studies show that with careful design, these catalysts can be highly effective. frontiersin.org

Bifunctional Catalysts: Creating catalysts that possess both a Lewis acid and a Brønsted base site to activate both the electrophile and nucleophile simultaneously, potentially leading to higher reaction rates and selectivities.

Metal-Organic Frameworks (MOFs): Using chiral MOFs as heterogeneous catalysts, which can offer high selectivity and easy separation and recycling of the catalyst.

The table below highlights some promising catalytic systems for chiral morpholine synthesis.

| Catalyst System | Reaction Type | Key Advantages |

| SKP–Rh Complex | Asymmetric Hydrogenation | Quantitative yields, up to 99% ee, gram-scale applicability nih.gov |

| Ti-catalyst / RuCl[(S,S)-Ts-DPEN] | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | One-pot reaction, >95% ee, tolerates wide range of functional groups acs.orgubc.ca |

| Chiral Phosphoric Acid | Domino Heteroannulation / 1,2-Aryl/Alkyl Shift | Enantioselective synthesis of C3-substituted morpholinones acs.org |

| Palladium(II) Acetate (B1210297) / P(2-furyl)₃ | Carboamination | Stereocontrolled synthesis of cis-3,5-disubstituted morpholines nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis. acs.org Flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and the potential for automation. mdpi.comrsc.org

The application of flow chemistry to the asymmetric synthesis of chiral intermediates and active pharmaceutical ingredients (APIs) is a rapidly growing field. angelinifinechemicals.comnih.gov Photocatalytic methods, for example, have been adapted to continuous flow conditions for the synthesis of substituted morpholines. nih.gov These systems can combine an inexpensive organic photocatalyst with a Lewis acid to generate the desired products efficiently. nih.gov The integration of solid-supported catalysts or reagents into packed-bed reactors is particularly appealing as it simplifies purification and allows for continuous operation over extended periods. acs.orgnih.gov

Future challenges and research directions in this area include:

Multi-step Flow Synthesis: Developing fully continuous, multi-step syntheses where intermediates are generated and consumed in a single, uninterrupted sequence without isolation. rsc.orgnih.gov

Automated Optimization: Combining flow reactors with automated feedback loops (e.g., using real-time analytical techniques like HPLC) to rapidly screen reaction conditions and identify optimal parameters for yield and enantioselectivity.

Protecting Group Chemistry in Flow: Integrating the addition and removal of protecting groups, which are often necessary in complex syntheses, into automated flow platforms. wikipedia.org For instance, the use of Fmoc or Boc protecting groups, common in peptide synthesis, could be adapted for automated morpholine derivative synthesis. wikipedia.org

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

Beyond optimizing existing synthetic routes, a fundamental goal of chemical research is the discovery of new reactions and reactivity patterns. For a scaffold like this compound, this involves exploring the chemical behavior of the morpholine ring and its substituents under novel conditions. The ester group can undergo typical transformations such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or substitution with nucleophiles to form amides.

Future research will aim to uncover more sophisticated transformations:

C-H Activation: Developing methods for the direct functionalization of C-H bonds on the morpholine ring. This would provide a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Investigating novel ring-opening reactions to generate complex acyclic amino alcohol derivatives or skeletal rearrangements to access different heterocyclic systems.

Enamine Reactivity: Overcoming the inherent low reactivity of morpholine-enamines to develop new C-C bond-forming reactions. nih.gov While challenging, success in this area would unlock a vast new chemical space for creating complex morpholine derivatives. frontiersin.orgnih.gov

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable previously inaccessible transformations under mild conditions, such as the generation of radical intermediates for novel coupling reactions. nih.gov

Computational Design of Next-Generation Morpholine Derivatives for Specific Chemical Applications

Computational chemistry provides powerful tools to guide and accelerate the discovery of new molecules and catalysts. researchgate.net By modeling the structure and energetics of molecules and transition states, researchers can rationalize experimental outcomes and predict the properties of yet-unsynthesized compounds. nih.gov This approach is invaluable for designing the next generation of morpholine derivatives.

The goals of computational modeling in this context are fourfold:

To understand the three-dimensional structure of functionalized morpholines and how it relates to their reactivity. nih.gov

To model the detailed energy landscapes of potential reaction mechanisms, allowing for the rational selection of catalysts and reaction conditions. nih.gov

To uncover fundamental structure-function relationships that can guide the design of new derivatives. nih.gov

To predict novel morpholine-based molecules with superior properties for specific applications, such as enhanced binding to a biological target or improved catalytic activity. nih.gov

For example, quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to design a morpholine-based organocatalyst. researchgate.net By calculating the stability of the enamine intermediate and the energy barriers for the desired reaction pathway, chemists can computationally screen different substitution patterns on the morpholine ring to identify candidates with the highest predicted activity and selectivity before committing to laboratory synthesis. frontiersin.org This in-silico approach saves significant time and resources, focusing experimental efforts on the most promising targets.

Q & A

Q. Validation methods :

Advanced Enantioselective Synthesis

Q: What strategies mitigate racemization during the synthesis of this compound? A: Key approaches include:

- Low-temperature reactions : Minimizing thermal exposure during acidic/basic steps to prevent epimerization .

- Asymmetric catalysis : Use of chiral ligands or enzymes to favor the (S)-enantiomer .

- In-situ monitoring : Real-time HPLC tracking to detect racemization early .

Example optimization :

Replacing tert-butyl esters with benzyl groups in intermediates reduces steric hindrance, improving stereochemical retention during amide bond formation .

Structural and Crystallographic Analysis

Q: How is the molecular structure of this compound resolved, and what are its key conformational features? A:

- X-ray crystallography : SHELXL refinement reveals a puckered morpholine ring with the (S)-configuration at C3. Key bond lengths (e.g., C-O = 1.43 Å) align with ester carbonyl interactions .

- DFT calculations : Compare experimental (XRD) and theoretical geometries to validate stereoelectronic effects .

Q. Notable features :

- The acetate group adopts a planar conformation, enhancing hydrogen-bonding potential with biological targets .

- Chirality at C3 influences the spatial orientation of the morpholine ring’s nitrogen, critical for receptor binding .

Biological Mechanism and Structure-Activity Relationships (SAR)

Q: How does the (S)-enantiomer’s configuration impact its biological activity compared to analogues? A:

-

Chiral specificity : The (S)-configuration optimizes binding to enzymes (e.g., kinases) via hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the methyl ester .

-

SAR studies :

Modification Effect on Activity Reference Replacement of morpholine with pyrrolidine 20% reduced potency Trifluoromethyl substitution Enhanced metabolic stability

Mechanistic insight : The ester group acts as a prodrug moiety, undergoing hydrolysis in vivo to release the active carboxylic acid .

Analytical Challenges in Contradictory Data Interpretation

Q: How should researchers address discrepancies in reported biological activity data for this compound? A: Potential factors include:

- Enantiomeric impurities : Even 1% (R)-enantiomer contamination can skew IC₅₀ values. Validate purity via chiral HPLC .

- Solvent effects : Activity may vary in DMSO vs. aqueous buffers due to aggregation .

- Assay conditions : Differences in pH or co-solvents (e.g., Tween-20) alter target binding kinetics .

Q. Recommended protocol :

Re-test compound batches under standardized conditions.

Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic activity).

Comparative Analysis with Structural Analogues

Q: What distinguishes this compound from its (R)-enantiomer and other morpholine derivatives? A:

Key distinction : The (S)-enantiomer’s morpholine oxygen participates in a conserved hydrogen bond with Asp89 in kinase X, absent in the (R)-form .

Methodological Advances in Crystallographic Refinement

Q: How do modern software tools (e.g., SHELX) improve structural analysis of this compound? A: SHELXL enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.